molecular formula C13H10ClNO3 B6389979 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid CAS No. 1261904-37-3

5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6389979
CAS No.: 1261904-37-3
M. Wt: 263.67 g/mol
InChI Key: BDURFKBCTILYCW-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid is a nicotinic acid derivative featuring a hydroxyl group at position 2 of the pyridine ring and a 3-chloro-2-methylphenyl substituent at position 5 (structure shown below). For instance, 2-HNA is a known analog of nicotinic acid and has been investigated as a putative inhibitor of nicotinate phosphoribosyltransferase (NAPRT), a key enzyme in NAD+ biosynthesis .

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-9(3-2-4-11(7)14)8-5-10(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDURFKBCTILYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687609
Record name 5-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-37-3
Record name 5-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid, differing in substituent type, position, or heterocyclic core. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS Number Molecular Formula Substituents (Position) Notable Properties/Applications
5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid Not explicitly provided C₁₃H₁₀ClNO₃ 2-OH (pyridine), 5-(3-Cl-2-MePh) Hypothesized NAPRT inhibition
5-Chloro-2-hydroxynicotinic acid 638-48-6 C₆H₄ClNO₃ 2-OH, 5-Cl (pyridine) Commercial availability; simpler analog
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 1267011-08-4 C₁₂H₈FNO₃ 2-OH (pyridine), 5-(2-F-Ph) Fluorine substituent enhances electronegativity
5-Chloro-2-(3-ethylphenoxy)-nicotinic acid 1316221-48-3 C₁₄H₁₂ClNO₃ 2-O-(3-EtPh) (pyridine), 5-Cl Ether linkage may reduce polarity
5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid 1262006-39-2 C₁₃H₁₀ClNO₃ 6-OH (pyridine), 5-(4-Cl-3-MePh) Altered H-bonding due to 6-OH
2-Chloro-5-(3-fluoro-2-methylphenyl)nicotinic acid 1261997-60-7 C₁₃H₁₀ClFNO₂ 2-Cl (pyridine), 5-(3-F-2-MePh) Dual halogen substituents; steric effects

Substituent Position and Electronic Effects

  • Hydroxyl Group Position : The 2-hydroxyl group in the target compound and analogs like 5-(2-fluorophenyl)-2-hydroxynicotinic acid facilitates metal coordination, as demonstrated in transition metal complexes of 2-HNA . In contrast, 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid (YA-7277) positions the hydroxyl at C6, which may alter hydrogen-bonding networks or chelation properties.
  • Halogen and Methyl Substitutions : The 3-chloro-2-methylphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (Me) effects, creating a unique electronic profile. Comparatively, 5-(2-fluorophenyl)-2-hydroxynicotinic acid substitutes fluorine at the phenyl C2 position, increasing electronegativity but reducing steric bulk.

Steric and Lipophilicity Considerations

  • The methyl group in the 3-chloro-2-methylphenyl substituent enhances lipophilicity compared to non-methylated analogs like 5-chloro-2-hydroxynicotinic acid . This could improve pharmacokinetic properties, such as membrane permeability.

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